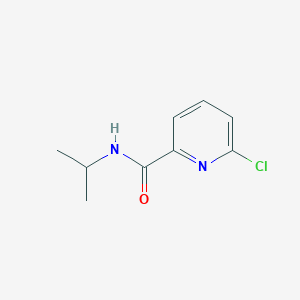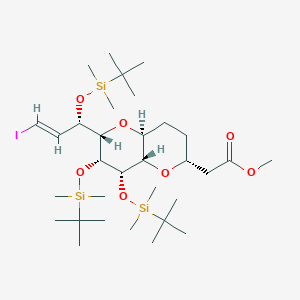
Eribulin mesylate intermediate
Descripción general
Descripción
Eribulin mesylate, also known as Halaven, is an anticancer agent approved in 2010 . It is a simplified analogue of the marine natural product halichondrin B, which was isolated from the sea sponge Halichondria okadai . It is considered the most complex synthetic drug today .
Synthesis Analysis
The synthesis of eribulin mesylate has been described from microgram to multi-gram scale . Key coupling reactions include the formation of the C30a to C1 carbon–carbon bond and macrocyclic ring closure through an intramolecular Nozaki–Hiyama–Kishi reaction .Molecular Structure Analysis
Eribulin mesylate is structurally less complex than halichondrin B but is still of high complexity with its 19 stereogenic centers . It is a large polyether macrolide .Chemical Reactions Analysis
Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .Physical and Chemical Properties Analysis
The molecular formula of Eribulin mesylate is C41H63NO14S . Its molecular weight is 826.00 . It is recommended to store it at -20°C in a dry place .Aplicaciones Científicas De Investigación
Microtubule Dynamics Inhibition
Eribulin binds to microtubule ends, specifically inhibiting the growth phase without affecting the shortening phase, leading to mitotic blockage and apoptotic cell death. This distinct action differentiates eribulin from other microtubule-targeting agents by inducing irreversible mitotic blockade, resulting in cell death (Smith et al., 2010).
Antitumor Effects and Vascular Remodeling
Eribulin has demonstrated significant antitumor activity by inducing vascular remodeling in tumor microenvironments, enhancing drug delivery and efficacy. Its ability to remodel abnormal tumor vasculature leads to a more functional and less aggressive tumor microenvironment, potentially contributing to its clinical benefits (Funahashi et al., 2014).
Impact on Epithelial-to-Mesenchymal Transition (EMT)
Eribulin influences the balance between epithelial-to-mesenchymal transition (EMT) and mesenchymal-to-epithelial transition (MET) states. Treatment with eribulin has been shown to reverse EMT, leading to a decrease in cancer cell migration, invasiveness, and metastatic potential. This effect suggests eribulin's role in not only inhibiting tumor growth but also in reducing the spread of cancer cells (Yoshida et al., 2014).
Mecanismo De Acción
Target of Action
Eribulin mesylate, also known as “Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-iodoallyl)octahydropyrano[3,2-b]pyran-2-yl)acetate”, primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Eribulin inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates . This unique mechanism disrupts the normal dynamic reorganization of the microtubule network that is essential for interphase and mitotic cellular functions . The disruption leads to a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage .
Biochemical Pathways
Eribulin’s action on microtubules affects multiple biochemical pathways. It disrupts normal cell division, leading to cell cycle arrest at the G2/M phase . This disruption can lead to apoptosis, or programmed cell death . Additionally, eribulin has been observed to have effects on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition .
Result of Action
The primary result of eribulin’s action is the induction of cell cycle arrest and subsequent apoptotic cell death . This leads to a reduction in the proliferation of cancer cells, thereby inhibiting tumor growth . Clinical trial results have demonstrated that eribulin treatment provides a survival advantage to patients with metastatic or locally advanced breast cancer previously treated with an anthracycline and a taxane .
Action Environment
The action of eribulin can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its metabolism and excretion . Furthermore, patient-specific factors such as renal function can impact the drug’s pharmacokinetics and overall effectiveness . Therefore, careful consideration of these factors is necessary when administering eribulin to ensure optimal therapeutic outcomes.
Safety and Hazards
Direcciones Futuras
There has been renewed interest in eribulin mesylate following its FDA approval for advanced or unresectable liposarcoma and with the introduction of a growing body of preclinical work suggesting the agent has a novel anti–mesenchymal mechanism of action .
Relevant Papers Several papers have been published on Eribulin mesylate. For instance, a case report documented a long-lasting complete response with eribulin in a relatively young woman with metastatic breast cancer . Another paper discussed the initial interest in the halichondrins as potential anticancer drugs and the preclinical development of eribulin .
Análisis Bioquímico
Biochemical Properties
Eribulin mesylate intermediate plays a crucial role in biochemical reactions, particularly in the inhibition of microtubule polymerization. This compound interacts with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, this compound prevents the polymerization of microtubules, leading to cell cycle arrest and apoptosis . The interaction between this compound and tubulin is highly specific and results in the sequestration of tubulin into nonproductive aggregates .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This disruption results in prolonged mitotic blockage and ultimately induces apoptotic cell death . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the dynamics of microtubules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the plus ends of microtubules, inhibiting their growth while allowing the shortening phase to continue . This unique mechanism of action distinguishes this compound from other microtubule-targeting agents. By preventing microtubule polymerization, this compound induces cell cycle arrest and apoptosis through the activation of various signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that this compound maintains its inhibitory effects on microtubule polymerization and continues to induce cell cycle arrest and apoptosis in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as neutropenia and fatigue . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as CYP3A4 . Although metabolism represents a minor component in the clearance of this compound, it is essential to consider its effects on metabolic flux and metabolite levels . The compound’s interaction with CYP3A4 does not significantly affect its clearance, indicating a relatively stable metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve rapid distribution and slow-to-moderate clearance . The compound is primarily eliminated through feces, with a half-life of approximately 40 hours . The distribution of this compound is dose-dependent, with higher doses achieving higher peak plasma concentrations .
Subcellular Localization
This compound localizes primarily to the cytoplasm, where it exerts its inhibitory effects on microtubule polymerization . The compound’s activity is influenced by its subcellular localization, as it targets the microtubules within the cytoplasm . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Propiedades
IUPAC Name |
methyl 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63IO7Si3/c1-30(2,3)41(11,12)38-24(19-20-33)27-29(40-43(15,16)32(7,8)9)28(39-42(13,14)31(4,5)6)26-23(37-27)18-17-22(36-26)21-25(34)35-10/h19-20,22-24,26-29H,17-18,21H2,1-16H3/b20-19+/t22-,23+,24+,26+,27+,28+,29-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEJSEPCTMXSCI-SUCSLEJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]2[C@H](CC[C@@H](O2)CC(=O)OC)O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[C@H](/C=C/I)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63IO7Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
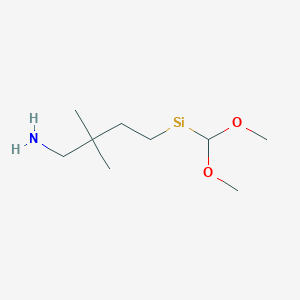
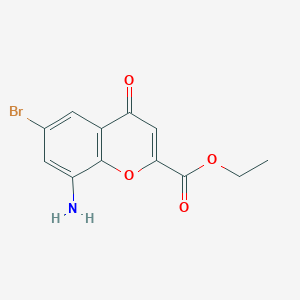


![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)
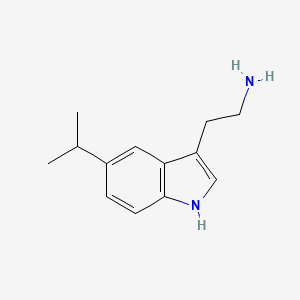
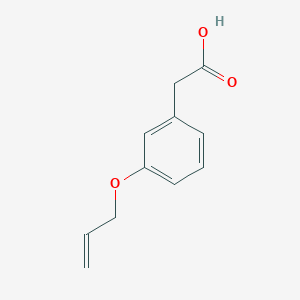

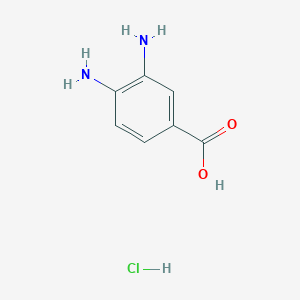
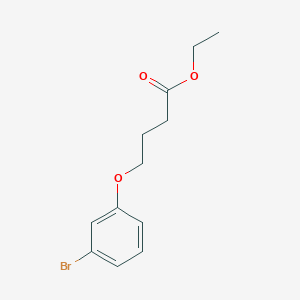
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3106230.png)
